molecular formula C20H21N5O4S B2485310 N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide CAS No. 946273-86-5

N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide

Cat. No. B2485310
CAS RN: 946273-86-5
M. Wt: 427.48
InChI Key: XLHGQCTWWKUGHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide often involves complex reactions including cyclization and chlorination processes. For example, 4,6-dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimal conditions (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been extensively analyzed using techniques such as vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, backed by density functional theory (DFT) models. These studies help in understanding the geometric equilibrium, intramolecular hydrogen bonding, and harmonic vibrational wavenumbers, offering insights into stereo-electronic interactions contributing to stability (S. J. Jenepha Mary et al., 2022).

Chemical Reactions and Properties

Compounds like N-(4-(N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)sulfamoyl)phenyl)acetamide undergo various chemical reactions, including substitution reactions with sodium amide in liquid ammonia leading to the synthesis of novel derivatives with enhanced properties. These reactions are crucial for modifying the compound to enhance its biological activity or reduce toxicity (N. Okuda & I. Kuniyoshi, 1962).

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Vibrational Spectroscopic Analysis : A study characterized the vibrational spectroscopic signatures of a related molecule, exploring its geometric equilibrium, hydrogen bond interactions, and vibrational wavenumbers through density functional theory. The analysis revealed insights into the molecule's stability and intermolecular interactions, providing a basis for understanding its chemical behavior (Jenepha Mary, Pradhan, & James, 2022).
  • Herbicide Development : Triazolopyrimidine-2-sulfonamide derivatives, sharing structural similarities, have been explored for their herbicidal activity, demonstrating the potential of such compounds in agricultural applications. A particular focus was on modifying the methyl group to a methoxy group, enhancing herbicidal activity and degradation rates in soil (Chen et al., 2009).

Biological Applications

  • Antimicrobial and Anticonvulsant Agents : Compounds incorporating sulfonamide moieties and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. This research underscores the therapeutic potential of such molecules in treating infections and convulsions (Farag et al., 2012).
  • Antinociceptive Pharmacology : The antinociceptive properties of a related compound, featuring an N-methylacetamide group, were studied, highlighting its efficacy as a nonpeptidic bradykinin B1 receptor antagonist in treating inflammatory and neuropathic pain (Porreca et al., 2006).

properties

IUPAC Name

N-[4-[[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-13-21-19(12-20(22-13)29-3)24-16-4-6-17(7-5-16)25-30(27,28)18-10-8-15(9-11-18)23-14(2)26/h4-12,25H,1-3H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHGQCTWWKUGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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